N,2-dimethyl-5-nitrobenzenesulfonamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N,2-dimethyl-5-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4S/c1-6-3-4-7(10(11)12)5-8(6)15(13,14)9-2/h3-5,9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSFUJMMCVWGDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Chemical Structure & Synthesis of N,2-Dimethyl-5-nitrobenzenesulfonamide
Executive Summary
N,2-Dimethyl-5-nitrobenzenesulfonamide is a specialized sulfonamide derivative characterized by a toluene core substituted with a nitro group at the 5-position and an N-methylsulfonamido group at the 1-position. This molecule represents a critical structural intermediate in the development of phosphodiesterase (PDE) inhibitors and tumor-associated carbonic anhydrase (CA) inhibitors.
Its significance lies in its amphiphilic electronic architecture : the electron-withdrawing nitro and sulfonyl groups create a highly electrophilic aromatic core, while the N-methyl substitution modulates lipophilicity (LogP) and hydrogen-bond donor capacity compared to primary sulfonamides. This guide provides a definitive technical analysis of its structural properties, validated synthetic protocols, and spectroscopic characterization.
Part 1: Structural Architecture & Electronic Properties
Molecular Geometry and Sterics
The molecule (Formula:
-
Ortho-Effect (C1-C2): The methyl group at C2 exerts steric pressure on the sulfonyl moiety at C1. This forces the sulfonyl group to rotate out of coplanarity with the benzene ring, reducing
-conjugation slightly but increasing the "twist" angle, which is often exploited in drug design to fit hydrophobic pockets. -
N-Methylation: Unlike primary sulfonamides (
), the N-methyl group introduces asymmetry and reduces the number of hydrogen bond donors from two to one. This modification typically lowers the melting point and increases solubility in organic solvents (e.g., dichloromethane, DMSO).
Electronic Distribution
The benzene ring is electron-deficient due to the synergistic withdrawal effects of two strong groups:
-
Nitro Group (
at C5): A strong -acceptor (resonance withdrawing) and -acceptor (inductive withdrawing). It deactivates the ring, making the aromatic protons highly deshielded in NMR. -
Sulfonamide Group (
at C1): A strong electron-withdrawing group (EWG). -
Methyl Group (
at C2): A weak electron-donating group (EDG) via hyperconjugation. It provides slight stabilization but is overwhelmed by the two EWGs.
Table 1: Physicochemical Profile
| Property | Value (Predicted/Empirical) | Context |
| Molecular Weight | 230.24 g/mol | Small molecule fragment |
| Exact Mass | 230.0361 | Monoisotopic peak for HRMS |
| LogP (Octanol/Water) | ~1.6 - 1.9 | Moderate lipophilicity; CNS penetrant potential |
| pKa (Sulfonamide NH) | ~10.5 | Weakly acidic; deprotonates in strong base |
| H-Bond Donors | 1 | The NH proton |
| H-Bond Acceptors | 4 | Sulfonyl oxygens (2) + Nitro oxygens (2) |
Part 2: Synthetic Pathways[7]
The synthesis of N,2-dimethyl-5-nitrobenzenesulfonamide demands strict regiocontrol. The most robust industrial and laboratory route involves the Chlorosulfonation-Amination Sequence . Direct nitration of N-methyl-o-toluenesulfonamide is possible but often yields isomeric mixtures (3-nitro vs 5-nitro) that are difficult to separate.
The Sulfonyl Chloride Route (Recommended)
This protocol ensures 100% regioselectivity by installing the sulfonamide functionality after the nitro group position is fixed, or by using the specific directing power of the 2-methyl group in the precursor.
Step 1: Synthesis of 2-Methyl-5-nitrobenzenesulfonyl Chloride
-
Precursor: 4-Nitrotoluene (commercially available).[2]
-
Reagent: Chlorosulfonic acid (
). -
Mechanism: Electrophilic Aromatic Substitution (
). The methyl group directs ortho, but the bulky sulfonyl group prefers the position meta to the nitro group? No—standard chlorosulfonation of 4-nitrotoluene yields 2-methyl-5-nitrobenzenesulfonyl chloride because the position ortho to the methyl (and meta to the nitro) is the most activated/least deactivated site accessible. -
Conditions: Heat (60-80°C) to drive the formation of the sulfonyl chloride.
Step 2: Amination with Methylamine
-
Reagents: Methylamine (2.0 M in THF or 40% aq. solution), Triethylamine (base scavenger), DCM or THF (solvent).
-
Conditions:
, 2 hours. -
Workup: Acid wash (HCl) to remove excess amine, recrystallization from Ethanol/Water.
Workflow Diagram (DOT)
Figure 1: Step-wise synthetic pathway from 4-nitrotoluene to the target sulfonamide via the sulfonyl chloride intermediate.
Part 3: Detailed Experimental Protocol
Protocol: Aminolysis of Sulfonyl Chloride
Note: This procedure assumes possession of 2-methyl-5-nitrobenzenesulfonyl chloride (CAS 121-02-8).[3]
-
Preparation: In a 250 mL round-bottom flask, dissolve 2-methyl-5-nitrobenzenesulfonyl chloride (5.0 g, 21.2 mmol) in anhydrous Dichloromethane (DCM) (50 mL).
-
Cooling: Submerge the flask in an ice-water bath (
). -
Addition: Add Triethylamine (3.2 mL, 23 mmol) to the solution.
-
Reaction: Dropwise, add Methylamine (2.0 M in THF, 12 mL, 24 mmol) over 15 minutes. The reaction is exothermic; maintain temperature
.-
Why? Controlling temperature prevents the formation of disulfonimides or hydrolysis of the chloride.
-
-
Monitoring: Stir at room temperature for 2 hours. Monitor via TLC (30% EtOAc/Hexane). The starting material (
) should disappear, replaced by the more polar sulfonamide ( ). -
Workup:
-
Wash organic layer with 1M HCl (
mL) to remove triethylamine and unreacted methylamine. -
Wash with Brine (
mL). -
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: Recrystallize the resulting pale yellow solid from Ethanol/Water (9:1) to yield off-white needles.
Part 4: Spectroscopic Characterization
To validate the structure, the following spectral fingerprints must be observed.
Proton NMR ( -NMR, 400 MHz, )
The spectrum will show a characteristic 1,2,4-substitution pattern on the aromatic ring.
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 8.45 | Doublet (J=2.5 Hz) | 1H | Ar-H (C6) | Ortho to Sulfonyl; highly deshielded by NO2. |
| 8.35 | dd (J=8.5, 2.5 Hz) | 1H | Ar-H (C4) | Ortho to NO2, Para to Sulfonyl. |
| 7.80 | Broad q / d | 1H | NH | Sulfonamide proton (couples to N-Me). |
| 7.70 | Doublet (J=8.5 Hz) | 1H | Ar-H (C3) | Ortho to Methyl; least deshielded. |
| 2.72 | Singlet | 3H | Ar-CH3 | Benzylic methyl (deshielded by ring). |
| 2.55 | Doublet (J=5.0 Hz) | 3H | N-CH3 | Methyl on Nitrogen (couples to NH). |
Infrared Spectroscopy (FT-IR)
-
3280 cm⁻¹: N-H stretch (secondary sulfonamide, sharp).
-
1530 cm⁻¹ & 1350 cm⁻¹: N-O asymmetric and symmetric stretches (Nitro group).
-
1340 cm⁻¹ & 1160 cm⁻¹: S=O asymmetric and symmetric stretches (Sulfonamide).
Part 5: Applications in Drug Discovery
Carbonic Anhydrase Inhibition (CAI)
Sulfonamides are the primary pharmacophore for CA inhibition. The zinc ion in the CA active site coordinates with the sulfonamide nitrogen.
-
Selectivity: Primary sulfonamides (
) are potent, non-selective inhibitors (e.g., Acetazolamide). -
N-Methyl Effect: The N-methyl substitution in N,2-dimethyl-5-nitrobenzenesulfonamide significantly reduces affinity for ubiquitous isoforms (CA I, CA II) because the methyl group sterically hinders the zinc coordination geometry.
-
Utility: This molecule is often used as a negative control or a selective probe for specific tumor-associated isoforms (CA IX/XII) where the hydrophobic pocket can accommodate the methyl group [1, 2].
PDE7 Inhibition
Derivatives of this scaffold, specifically the N,N-dimethyl analog (BRL-50481), are potent Phosphodiesterase 7 (PDE7) inhibitors. The N,2-dimethyl variant serves as a metabolic precursor or a "lead-hopping" scaffold to tune the solubility of PDE7 inhibitors intended for treating inflammatory diseases [3].
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
De Simone, G., & Supuran, C. T. (2010). Carbonic anhydrase IX: a new focal point for the design of hypoxia-targeting drugs. Journal of Molecular Medicine, 88, 555-561. Link
-
Smith, S. J., et al. (2004). Discovery of BRL-50481 [3-(N,N-dimethylsulfonamido)-4-methyl-nitrobenzene], a selective inhibitor of phosphodiesterase 7: in vitro studies in human monocytes and lung macrophages. Molecular Pharmacology, 66(6), 1679-1689. Link
-
PubChem Compound Summary. (2025). 2-Methyl-5-nitrobenzenesulfonyl chloride (CAS 121-02-8).[4] National Center for Biotechnology Information. Link
Sources
Methodological & Application
recrystallization solvents for purifying N,2-dimethyl-5-nitrobenzenesulfonamide
Technical Guide: Purification of N,2-Dimethyl-5-nitrobenzenesulfonamide via Recrystallization
Introduction & Application Context
N,2-Dimethyl-5-nitrobenzenesulfonamide (CAS: N/A for specific isomer, analogous to CAS 6269-91-6 precursors) is a critical intermediate in the synthesis of polysubstituted sulfonamide derivatives, often utilized in the development of kinase inhibitors (e.g., Pazopanib analogs) and carbonic anhydrase inhibitors.
High purity (>98%) is essential for this intermediate because residual impurities—specifically unreacted 2-methyl-5-nitrobenzenesulfonyl chloride or methylamine salts —can poison downstream catalytic cycles (e.g., Pd-catalyzed couplings) or lead to difficult-to-separate side products in subsequent reduction steps.
This guide outlines a robust recrystallization strategy based on the physicochemical properties of nitro-substituted sulfonamides, prioritizing solvent systems that maximize impurity rejection while maintaining high yield.
Physicochemical Basis for Solvent Selection
The target molecule features three distinct functional moieties that dictate its solubility profile:
-
Sulfonamide (
): Hydrogen bond donor and acceptor. Moderately polar. -
Nitro Group (
): Strong dipole, electron-withdrawing. Increases polarity but decreases water solubility compared to amino analogs. -
Tolyl Core (Benzene + Methyl): Lipophilic scaffold.
Solvent Candidate Analysis
| Solvent System | Role | Mechanism of Action | Suitability |
| Ethanol / Water | Primary Choice | Co-solvent System: Ethanol solubilizes the organic core at high temps; water acts as an anti-solvent to drastically reduce solubility upon cooling. | High. Excellent for removing inorganic salts and polar byproducts. |
| Methanol | Alternative | Single Solvent: High solubility at boiling point ( | Moderate. Good for initial triturating but may not induce sufficient precipitation for high recovery. |
| Ethyl Acetate / Heptane | Polarity Tuning | Precipitation: Solubilizes the compound; heptane lowers the dielectric constant to force precipitation. | High. Best for removing unreacted non-polar starting materials (e.g., sulfonyl chlorides). |
| Acetone / Water | Alternative | Steep Solubility Curve: Similar to EtOH/Water but with higher solubilizing power. | Moderate. Risk of "oiling out" if water is added too quickly. |
Experimental Protocol
Phase 1: Solvent Screening (Micro-Scale)
Perform this test with 100 mg of crude material to determine the optimal system.
-
Place 100 mg of crude N,2-dimethyl-5-nitrobenzenesulfonamide in a reaction tube.
-
Add Ethanol (95%) dropwise while heating to boiling (
) until fully dissolved. -
If >2 mL is required, the solvent is too weak. Switch to Acetone .
-
Once dissolved, remove heat. Add Water dropwise until a faint turbidity persists.
-
Re-heat to clear the solution, then let cool to Room Temperature (RT).
-
Observation:
-
Crystals: Ideal system.
-
Oil: Solvent is too polar or cooling is too fast.
-
Precipitate (Amorphous): Impurities are crashing out too fast.
-
Phase 2: Large-Scale Recrystallization (Standard Protocol)
Based on the Ethanol/Water system, which is generally most effective for nitrobenzenesulfonamides.
Reagents:
-
Crude N,2-dimethyl-5-nitrobenzenesulfonamide
-
Solvent A: Ethanol (absolute or 95%)
-
Solvent B: Deionized Water (Anti-solvent)
-
Activated Carbon (Optional, for decolorization)
Step-by-Step Procedure:
-
Dissolution:
-
Transfer crude solid to an Erlenmeyer flask.
-
Add a magnetic stir bar.
-
Add Ethanol (approx. 5 mL per gram of solid).
-
Heat to reflux (
oil bath) with stirring. -
Note: If solid remains, add Ethanol in small aliquots (1-2 mL) until fully dissolved. Do not add large excess.
-
-
Decolorization (Conditional):
-
If the solution is dark brown/black, remove from heat, let cool slightly, and add Activated Carbon (1-2% w/w).
-
Re-heat to reflux for 5 minutes.
-
Hot Filtration: Filter rapidly through a pre-warmed Celite pad or sintered glass funnel to remove carbon. Return filtrate to a clean flask.
-
-
Crystallization:
-
Bring the clear filtrate back to a gentle boil.
-
Add warm Water dropwise via addition funnel or pipette.
-
Stop Point: Stop adding water immediately when a persistent cloudiness (turbidity) is observed.
-
Add a few drops of Ethanol to just clear the turbidity (restore transparency).
-
Remove from heat. Cover the flask with foil or a watch glass.
-
-
Cooling & Nucleation:
-
Allow the flask to cool to Room Temperature undisturbed on a cork ring or wood block. Do not place directly on a cold benchtop.
-
Slow cooling promotes large, pure crystal formation.
-
Once at RT, transfer to an Ice/Water bath (
) for 1 hour to maximize yield.
-
-
Isolation:
-
Filter the crystals using vacuum filtration (Buchner funnel).
-
Wash: Rinse the filter cake with a small volume of cold Ethanol/Water (1:1) mixture. Do not use pure ethanol as it may redissolve the product.
-
Drying: Dry under high vacuum at
for 4-6 hours.
-
Visualization of Workflows
Figure 1: Recrystallization Logic Flow
Caption: Step-by-step logic for the purification of nitrobenzenesulfonamides via solvent/anti-solvent recrystallization.
Figure 2: Troubleshooting "Oiling Out"
Caption: Decision matrix for addressing common phase separation issues (oiling out) during cooling.
Critical Quality Attributes (CQA) & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Melting point of solvated product is below boiling point; cooling too fast. | Re-heat to dissolve. Add more Ethanol.[1] Cool very slowly with vigorous stirring. Add a seed crystal at |
| Low Yield | Too much solvent used; product too soluble in Ethanol. | Concentrate the mother liquor by rotary evaporation and repeat cooling. Use a higher ratio of Water (Anti-solvent). |
| Colored Impurities | Nitro-oxidation byproducts. | Repeat Activated Carbon treatment. Ensure carbon is removed via Celite to prevent fine particulate contamination. |
| Melting Point Depression | Residual solvent or water. | Dry at higher temp ( |
Analytical Verification:
-
HPLC: Purity should be >98% (Area %).
-
1H NMR: Check for absence of methylamine peaks (approx. 2.5 ppm, broad) and sulfonyl chloride hydrolysis products.
-
Melting Point: Compare with literature (Analogous primary sulfonamide mp
; N-methyl derivative likely range).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 132467046, 2-(2-Methylpropylamino)-5-nitrobenzenesulfonamide. Retrieved February 22, 2026, from [Link]
-
PrepChem (2025). Synthesis of 2-methyl-5-nitrobenzoyl chloride and related nitro-aromatics. Retrieved February 22, 2026, from [Link]
Sources
Validation & Comparative
reference standards for N,2-dimethyl-5-nitrobenzenesulfonamide analysis
Reference Standards for N,2-dimethyl-5-nitrobenzenesulfonamide Analysis Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals (CMC)[1]
Executive Summary
N,2-dimethyl-5-nitrobenzenesulfonamide (CAS: 126148-12-7) is a critical synthetic intermediate and potential process-related impurity in the manufacturing of PIK-75 , a potent PI3K/DNA-PK inhibitor.[1] Due to its nitroaromatic structure, it carries a structural alert for potential genotoxicity, necessitating rigorous control strategies under ICH M7 and Q3A/B guidelines.[1]
Unlike common active pharmaceutical ingredients (APIs), no pharmacopeial Certified Reference Material (CRM) (e.g., USP, EP) currently exists for this specific intermediate.[1] Consequently, analytical scientists must choose between Commercial Research Grade materials or developing In-House Qualified Reference Standards .[1]
This guide objectively compares these sourcing strategies and provides a self-validating protocol for qualifying this compound as a reference standard for GMP-regulated impurity profiling.
Part 1: Comparative Analysis of Reference Standard Options
In the absence of a primary CRM, the industry standard relies on a "Hierarchy of Standards."[1] The following table compares the two primary options available to researchers:
Table 1: Commercial Reagent vs. Qualified Reference Standard
| Feature | Option A: Commercial Research Grade | Option B: In-House Qualified Reference Standard |
| Primary Source | Chemical Vendors (e.g., BLDPharm, TCI, Key Organics) | Custom Synthesis or Recrystallized Commercial Lot |
| Purity Assignment | Chromatographic Purity (Area %) (Often overestimates purity by ignoring water/salts) | Absolute Purity (w/w %) (Determined via Mass Balance or qNMR) |
| Characterization | Basic Identity (1H-NMR, MS)Limited Purity Data | Full Structural Elucidation (2D-NMR, IR, MS)Orthogonal Purity (HPLC + qNMR + TGA + ROI) |
| Traceability | Vendor Batch Number only | Traceable to NIST/USP via internal standard (e.g., NIST-traceable Benzoic Acid for qNMR) |
| Suitability | Early Discovery, Route Scouting | GLP Tox Studies, GMP Release Testing, IND Filing |
| Cost/Time | Low / Immediate ($100s) | High / 2-4 Weeks ($5,000+) |
Expert Insight:
“Do not rely on Vendor CoAs for GMP quantitative analysis. A vendor claiming ‘>98% HPLC’ may actually be 90% w/w pure when residual solvents (water, ethyl acetate) and inorganic salts are accounted for.[1] For impurity quantification, this 10% error is unacceptable and will artificially lower your reported impurity levels.”
Part 2: Technical Deep Dive & Comparison Workflows
The Context: Synthesis & Impurity Pathway
Understanding the origin of N,2-dimethyl-5-nitrobenzenesulfonamide is vital for setting specifications.[1] It is typically formed via the sulfonation of a nitro-toluene precursor and subsequent amination.[1]
Figure 1: Role in PIK-75 Synthesis This diagram illustrates the position of the analyte as a key intermediate (Intermediate 1) in the PIK-75 pathway.[1]
Caption: N,2-dimethyl-5-nitrobenzenesulfonamide serves as the scaffold for PIK-75.[1][][3] Unreacted traces carry through to the final API as a process impurity.
The "Gold Standard" Protocol: Qualification of Reference Material
Since you cannot buy a USP standard, you must create one.[1] The following protocol describes the Mass Balance Approach (Equation 1) and Quantitative NMR (qNMR) (Equation 2) to assign an absolute potency to your standard.
Methodology:
-
Sourcing: Purchase 1-5g of "98%+" material from a reputable vendor.
-
Purification (Optional): If HPLC purity is <99.0%, recrystallize from Ethanol/Water.
-
Characterization: Run the following orthogonal methods.
Figure 2: Self-Validating Qualification Workflow
Caption: Workflow to convert vendor reagent into a qualified Primary Reference Standard.
Part 3: Experimental Protocols
Protocol A: HPLC Purity Assessment
Use this method to determine Chromatographic Purity (% Area).[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 270 nm (Nitro group absorption maximum) and 254 nm.[1]
-
Temperature: 30°C.
-
Acceptance Criteria: Main peak > 99.0% area; no single impurity > 0.5%.[1]
Protocol B: Potency Assignment (Mass Balance)
The "As-Is" potency is calculated using the following formula, which accounts for non-chromatographic impurities often missed by vendors:
[1]-
% Water: Determine via Karl Fischer (KF) titration.[1]
-
% Solvents: Determine via GC-Headspace or TGA (Thermogravimetric Analysis).[1]
-
% Residue: Determine via ROI (Residue on Ignition) / Sulfated Ash.[1]
Protocol C: qNMR (The Modern Alternative)
For rapid qualification without running TGA/KF/ROI, use qNMR.[1]
-
Internal Standard: Maleic Acid or Dimethyl Sulfone (Traceable to NIST SRM).[1]
-
Solvent: DMSO-d6.
-
Calculation: Compare the integration of the methyl singlet of the analyte (approx 2.6-2.8 ppm) against the internal standard signal.
References
-
International Council for Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances.[1][4] (2006).[1][5][6] Link
-
International Council for Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[1] (2017).[1][7] Link
-
Cayman Chemical. PIK-75 Product Information and Synthesis Context.Link[1]
-
Holzgrabe, U. Quantitative NMR spectroscopy in pharmaceutical applications.[1] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[1] (2010).[1] Link[1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
